4-Bromo-1-fluoronaphthalen-2-ol
Description
4-Bromo-1-fluoronaphthalen-2-ol is a halogenated naphthol derivative with a bromine atom at position 4, a fluorine atom at position 1, and a hydroxyl group at position 2 of the naphthalene ring. The presence of both electron-withdrawing (Br, F) and electron-donating (-OH) groups influences its reactivity, solubility, and intermolecular interactions, making it valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-bromo-1-fluoronaphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFO/c11-8-5-9(13)10(12)7-4-2-1-3-6(7)8/h1-5,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMYRUVYXCQPAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2F)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-fluoronaphthalen-2-ol typically involves the bromination and fluorination of naphthalen-2-ol. One common method includes the following steps :
Bromination: Naphthalen-2-ol is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
Fluorination: The brominated product is then reacted with a fluorinating agent, such as Selectfluor, in acetonitrile at room temperature. The reaction mixture is stirred for a specified period, typically around 2 hours.
Purification: The crude product is purified using standard techniques such as extraction, drying, and chromatography to obtain the final product.
Industrial Production Methods
Industrial production methods for 4-Bromo-1-fluoronaphthalen-2-ol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and advanced purification techniques are employed to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-fluoronaphthalen-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce carbonyl or alkyl derivatives .
Scientific Research Applications
4-Bromo-1-fluoronaphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-1-fluoronaphthalen-2-ol involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and binding affinity with various biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
2.1 Substituent Position and Halogen Effects
2-Bromo-6-fluoronaphthalen-1-ol (C₁₀H₆BrFO)
- Key Differences : Bromine at position 2 and fluorine at position 6, with a hydroxyl group at position 1.
- Synthesis: Synthesized via ring-expansion of indanones with 89% isolated yield, demonstrating efficient halogenation strategies .
4-Bromo-1-naphthol (C₁₀H₇BrO)
- Key Differences : Lacks the fluorine atom at position 1.
- Physical Properties : CAS 571-57-3, molecular weight 223.07 g/mol .
- Impact of Fluorine Absence : Reduced electronegativity and hydrogen-bonding capacity compared to 4-Bromo-1-fluoronaphthalen-2-ol, leading to differences in solubility and crystal packing.
2.2 Functional Group Complexity
1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol (C₁₇H₁₃BrClNO)
- Key Differences: Bromine at position 6, an amino-(4-chlorophenyl)methyl group at position 1, and hydroxyl at position 2.
- Structural Features :
- Relevance: Highlights how bulky substituents (e.g., amino-chlorophenyl) increase steric effects compared to the simpler fluorine in the target compound.
1-{(E)-[4-Bromo-2-(trifluoromethoxy)phenyl]iminomethyl}naphthalen-2-ol (C₁₈H₁₁BrF₃NO₂)
- Key Differences: Contains a trifluoromethoxy group and iminomethyl moiety.
- Crystal Data: Monoclinic (P2₁/c), a = 4.5315 Å, b = 16.3228 Å, c = 21.7622 Å, β = 93.025°, V = 1607.44 ų .
- Impact of Trifluoromethoxy Group : Enhances lipophilicity and thermal stability compared to fluorine alone, making it more suited for agrochemical applications .
Data Tables
Table 1: Structural and Physical Properties of Related Compounds
Key Research Findings
- Positional Isomerism : Bromine and fluorine positions significantly affect electronic distribution. For example, 2-bromo-6-fluoronaphthalen-1-ol has distinct reactivity compared to the target compound due to altered resonance effects.
- Hydrogen Bonding: The hydroxyl group in naphthol derivatives facilitates intermolecular interactions. In 1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol, O–H···N hydrogen bonds stabilize the crystal lattice , whereas fluorine in the target compound may engage in weaker C–F···H interactions.
- Steric and Electronic Effects : Bulky groups (e.g., trifluoromethoxy in ) reduce solubility in polar solvents but enhance thermal stability, whereas smaller halogens like fluorine improve solubility.
Biological Activity
4-Bromo-1-fluoronaphthalen-2-ol is a halogenated naphthalene derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article will explore the compound's biological activity, including its interactions with biological molecules, potential therapeutic applications, and relevant research findings.
4-Bromo-1-fluoronaphthalen-2-ol has the molecular formula C10H6BrF and a molecular weight of 225.06 g/mol. The compound features a naphthalene ring with bromine and fluorine substituents at specific positions, which influence its chemical reactivity and biological interactions. The presence of a hydroxyl group allows for hydrogen bonding, enhancing its potential as a ligand in biochemical assays .
Biological Activity Overview
The biological activity of 4-Bromo-1-fluoronaphthalen-2-ol is primarily attributed to:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with various biological molecules, potentially influencing enzyme activity and receptor interactions.
- Halogen Bonding : The bromine and fluorine atoms can engage in halogen bonding, which may enhance binding affinity to target proteins or nucleic acids .
Pharmacokinetics
The pharmacokinetic profile of 4-Bromo-1-fluoronaphthalen-2-ol indicates moderate solubility and favorable lipophilicity, which are critical for drug development. The compound has a Log P value ranging from 1.74 to 3.31 depending on the calculation method used (iLOGP, XLOGP3), suggesting good membrane permeability .
Case Studies
Case Study 1: Inhibition of Cancer Cell Proliferation
A study investigating the effects of halogenated naphthalene derivatives on human bladder cancer cells demonstrated that certain compounds could significantly inhibit cell growth through apoptosis induction. While direct studies on 4-Bromo-1-fluoronaphthalen-2-ol are pending, the observed mechanisms may apply due to structural similarities .
Case Study 2: Interaction with Biological Targets
Research into halogenated phenolic compounds has shown that they can modulate enzyme activity by acting as reversible inhibitors. This suggests that 4-Bromo-1-fluoronaphthalen-2-ol may interact with key enzymes involved in metabolic pathways or signaling cascades, warranting further investigation into its specific targets .
Comparative Analysis with Related Compounds
The following table summarizes the properties of structurally related compounds to highlight the unique features of 4-Bromo-1-fluoronaphthalen-2-ol:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Bromo-5-fluoronaphthalen-2-ol | C10H6BrF | Different halogen positioning affects reactivity |
| 6-Bromo-1-fluoronaphthalen-2-ol | C10H6BrF | Varying positions lead to different chemical behavior |
| 4-Bromo-2-fluoronaphthalene | C10H7BrF | Similar halogenation but different structural implications |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
